molecular formula C21H21ClFN5O B11261833 3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11261833
M. Wt: 413.9 g/mol
InChI Key: SEEUXWBEVATFBP-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazoloazepine ring with chlorophenyl and fluorophenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea typically involves multiple steps, starting with the preparation of the triazoloazepine core. This is followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. The final step involves the formation of the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazoloazepine ring.

    Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine
  • 3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea lies in its specific combination of functional groups and the triazoloazepine core. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H21ClFN5O

Molecular Weight

413.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C21H21ClFN5O/c22-15-7-6-8-16(13-15)24-21(29)28(18-10-4-3-9-17(18)23)14-20-26-25-19-11-2-1-5-12-27(19)20/h3-4,6-10,13H,1-2,5,11-12,14H2,(H,24,29)

InChI Key

SEEUXWBEVATFBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN(C3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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